![molecular formula C11H12N2O7S B1473022 (4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate CAS No. 1858240-96-6](/img/structure/B1473022.png)
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate
Description
“(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate”, also known as Nitrophenyl-Oxazolidinone (NPO), is a synthetic compound with a molecular formula of C11H12N2O7S. It contains an oxazolidin-2-one fragment, which is known to exhibit a wide range of biological activity .
Synthesis Analysis
The synthesis of this compound involves the reaction of compound 1 with mesyl chloride in chloroform at room temperature or with tosyl chloride at 60°C in the presence of pyridine . This leads to the formation of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H12N2O7S . The compound is composed of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Chemical Reactions Analysis
The compound can undergo nucleophilic substitution . For instance, it reacts with alkali metal halides and lithium hydroxide, leading to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]-methanol and 2-oxazolidine ring opening .properties
IUPAC Name |
[(4-nitrophenyl)-(2-oxo-1,3-oxazolidin-4-yl)methyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7S/c1-21(17,18)20-10(9-6-19-11(14)12-9)7-2-4-8(5-3-7)13(15)16/h2-5,9-10H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQMITSNQQNKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(C1COC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)(2-oxo-1,3-oxazolidin-4-yl)methyl methanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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